Vincetoxicoside B

Vue d'ensemble

Description

Vincetoxicoside B est un glycoside de flavonoïde naturel isolé de diverses espèces végétales, notamment Polygonum paleaceum Wall. Il est connu pour ses propriétés antifongiques, antioxydantes et hépatoprotectrices . Le composé a une formule moléculaire de C21H20O11 et un poids moléculaire de 448,38 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Vincetoxicoside B est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour extraire le composé des matières végétales. L'extrait est ensuite soumis à des techniques chromatographiques pour purifier le this compound .

Méthodes de production industrielle

La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales. Le processus comprend la récolte de la matière végétale, son séchage et sa mouture en une poudre fine. La poudre est ensuite extraite à l'aide de solvants, puis purifiée par chromatographie. Le produit final est obtenu après élimination du solvant et séchage .

Analyse Des Réactions Chimiques

Types de réactions

Vincetoxicoside B subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et dérivés réduits.

Substitution : Divers dérivés de flavonoïdes substitués.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des glycosides de flavonoïdes.

Biologie : Étudié pour ses propriétés antioxydantes et antifongiques.

Médecine : Étudié pour ses effets hépatoprotecteurs et son potentiel dans le traitement des maladies du foie. .

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antifongique : Il perturbe l'intégrité de la membrane cellulaire des champignons, conduisant à la mort cellulaire.

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif.

Activité hépatoprotectrice : Il module les enzymes hépatiques et protège contre l'hépatotoxicité induite par l'acétaminophène

Applications De Recherche Scientifique

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2.0 - 4.0 | Candida albicans |

| Fluconazole | 16 - 32 | Candida albicans |

| Amphotericin B | 1.0 | Aspergillus fumigatus |

| Voriconazole | 8.0 | Aspergillus fumigatus |

This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.

Inhibition of DNA Topoisomerase

Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .

Synergistic Effects with Other Compounds

In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Case Studies and Clinical Insights

Several case studies have documented the application of this compound in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.

- Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.

These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.

Mécanisme D'action

Vincetoxicoside B exerts its effects through various molecular targets and pathways:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Hepatoprotective Activity: It modulates liver enzymes and protects against acetaminophen-induced hepatotoxicity

Comparaison Avec Des Composés Similaires

Composés similaires

Quercétine : Un flavonoïde aux propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un autre flavonoïde connu pour ses activités antioxydantes et anticancéreuses.

Épicatéchine : Un flavonoïde aux effets antioxydants et cardioprotecteurs

Unicité de Vincetoxicoside B

This compound est unique en raison de sa combinaison de propriétés antifongiques, antioxydantes et hépatoprotectrices. Sa capacité à inhiber la réplication du virus de l'hépatite C le distingue des autres composés similaires .

Activité Biologique

Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.

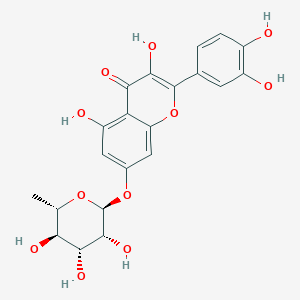

Chemical Structure and Properties

This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.

- Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .

- Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .

Case Study

A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antifungal Activity

This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.

- Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .

- Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .

Research Findings

In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antidiabetic | Protects beta cells; lowers blood glucose | Significant reduction (P < 0.01) |

| Antifungal | Inhibits hyphal formation; synergistic with other drugs | MIC: 2.0 - 4.0 µg/mL |

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXPNUXTNHJOF-XNFUJFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944612 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-72-3 | |

| Record name | Quercetin 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Vincetoxicoside B?

A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].

Q2: What structural features of this compound are important for its antifungal activity?

A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].

Q3: Has this compound been isolated from any plant sources?

A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].

Q4: What computational methods have been employed to study this compound?

A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.